molecular formula C16H32O5 B190447 Aleuritic acid CAS No. 533-87-9

Aleuritic acid

Cat. No. B190447
Key on ui cas rn: 533-87-9
M. Wt: 304.42 g/mol
InChI Key: MEHUJCGAYMDLEL-LSDHHAIUSA-N
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Patent
US04088695

Procedure details

Sodium hydroxide (13.2 g.) in water (660 ml.) was added to aleuritic acid (100 g.)and the suspension stirred at 0° to 10° C. To the resulting suspension of sodium aleuritate was added sodium periodate (80 g.) in water (800 ml.) over 1 hour, without allowing the temperature to rise above 15° C. Dichloromethane (200 ml.) was then added and the mixture stirred for a further 2.5 hours at 15° C. A further amount of dichloromethane (300 ml.) and saturated aqueous sodium bicarbonate (100 ml.) were added and the mixture vigorously stirred. The precipitated sodium iodate was removed by filtration and the dichloromethane layer separated. The aqueous phase was washed with dichloromethane (500 ml.) and the combined dichloromethane extracts dried over anhydrous magnesium sulphate. Removal of the dichloromethane in vacuo below 40° C. gave 7-hydroxyheptanal (43 g.), νmax 3400 cm-1, 2700 cm-1, 1710 cm-1.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(CCCC(O)=O)CCCC(O)[CH:8]([OH:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].[Na].I([O-])(=O)(=O)=O.[Na+].C(=O)(O)[O-].[Na+]>O.ClCCl>[OH:16][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[O:15] |f:0.1,4.5,6.7,^1:23|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
Name
Quantity
660 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
)and the suspension stirred at 0° to 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above 15° C
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 2.5 hours at 15° C
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture vigorously stirred
CUSTOM
Type
CUSTOM
Details
The precipitated sodium iodate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer separated
WASH
Type
WASH
Details
The aqueous phase was washed with dichloromethane (500 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined dichloromethane extracts dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the dichloromethane in vacuo below 40° C.

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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